molecular formula C19H16FN5O2S B2555206 3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034458-38-1

3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2555206
CAS No.: 2034458-38-1
M. Wt: 397.43
InChI Key: XYJJITDGJBFSRC-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide is a synthetic chemical compound provided for early discovery and non-clinical research purposes. This molecule is of significant interest in medicinal chemistry and biochemical research due to its hybrid structure, which incorporates both a 4-oxothieno[2,3-d]pyrimidinone core and a 1-methyl-3-(4-fluorophenyl)-1H-pyrazole carboxamide moiety. Compounds featuring the 4-oxothieno[2,3-d]pyrimidine scaffold have been investigated in scientific literature for their potential as inhibitors of enzymes like tissue transglutaminase, a target relevant in neurodegenerative conditions such as Huntington's, Alzheimer's, and Parkinson's diseases . The inclusion of a fluorophenyl group is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity. This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming the compound's identity and purity for their specific application, as no analytical data may be available for this product. All sales are final for this research-grade material.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S/c1-24-16(10-15(23-24)12-2-4-13(20)5-3-12)17(26)21-7-8-25-11-22-18-14(19(25)27)6-9-28-18/h2-6,9-11H,7-8H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJJITDGJBFSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=NC4=C(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide (CAS Number: 2034272-57-4) is a novel pyrazole derivative that has drawn attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16FN5O2SC_{19}H_{16}FN_{5}O_{2}S, with a molecular weight of 397.4 g/mol. The structure features a pyrazole core substituted with a fluorophenyl group and a thienopyrimidine moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this pyrazole derivative often exert their effects through the inhibition of specific kinases involved in cancer progression and inflammation. For instance, studies have shown that related thiophene derivatives inhibit VEGFR-2 and AKT , leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Potential Targets

  • VEGFR-2 : Involved in angiogenesis.
  • AKT : Plays a crucial role in cell survival and growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this one showed IC50 values ranging from 0.075 to 6.96 µM against different cancer cells, indicating potent activity .

CompoundCell LineIC50 (µM)Mechanism
3bHepG23.105VEGFR-2 Inhibition
4cPC-30.075AKT Inhibition

Induction of Apoptosis

Flow cytometry analyses revealed that treatment with this compound leads to cell cycle arrest at the S phase, followed by apoptosis as evidenced by increased levels of active caspase-3 . This suggests that the compound may trigger programmed cell death pathways effectively in cancer cells.

Case Studies

  • In Vivo Efficacy : In animal models, compounds similar to this pyrazole derivative have shown significant tumor reduction when administered at specific dosages. For instance, administration at doses of 100 mg/kg resulted in a marked decrease in tumor size compared to control groups .
  • Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles for related compounds, suggesting good oral bioavailability and distribution within tissues . The half-life and metabolic stability are critical for therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Pyrazole + Thienopyrimidinone 4-Fluorophenyl, methyl, carboxamide-ethyl-thienopyrimidinone ~439.4 (estimated) N/A Combines pyrazole flexibility with thienopyrimidinone’s planar aromatic system.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine + Chromenone 3-Fluorophenyl, sulfonamide, chromenone 589.1 175–178 Sulfonamide group enhances solubility; chromenone may reduce metabolic stability compared to thienopyrimidinone.
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide Pyrazole 4-Methoxyphenyl, carbohydrazide with trimethoxyphenyl ~450.5 (estimated) N/A Carbohydrazide linker and methoxy groups increase polarity; potential for Schiff base formation.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidone + Thiadiazole 4-Fluorophenyl, isopropyl-thiadiazole ~349.4 (estimated) N/A Pyrrolidone introduces conformational rigidity; thiadiazole may enhance π-π stacking.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 4-Chlorophenyl, 2,4-dichlorophenyl, pyridylmethyl ~484.8 (estimated) N/A Chlorine substituents increase lipophilicity; pyridylmethyl aids in metal coordination.
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Pyrazole 4-Fluorophenyl, amino group at position 5 ~235.2 N/A Amino group enhances hydrogen bonding; simpler structure with limited steric hindrance.

Key Observations

Heterocyclic Core Variations: The target compound’s thieno[2,3-d]pyrimidinone core (planar, aromatic) contrasts with chromenone in (less metabolically stable due to ester-like oxygen) and pyrrolidone in (non-aromatic, rigid). Pyrazolo[3,4-d]pyrimidine in shares a fused pyrimidine system but lacks the sulfur atom present in thienopyrimidinone, which may alter electronic properties .

Substituent Effects: Fluorophenyl vs. Carboxamide vs. Sulfonamide: The carboxamide in the target compound and allows for hydrogen bonding, while the sulfonamide in provides stronger acidity and solubility .

The trimethoxyphenyl group in introduces steric bulk and polarity, which could limit blood-brain barrier penetration compared to the target’s simpler fluorophenyl .

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

The thienopyrimidine nucleus is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with formamide under reflux (76–97% yield). For example, heating 2-aminothiophene-3-carboxylate (1a) with excess formamide at 150°C for 6 hours yields thieno[2,3-d]pyrimidin-4(3H)-one (2a).

Key Reaction Conditions:

  • Solvent: Neat formamide
  • Temperature: 150°C
  • Time: 4–8 hours

Alternative Routes Using (Thio)urea Reagents

Patel et al. demonstrated that treating ethyl 2-aminothiophene-3-carboxylate with potassium thiocyanate in HCl/1,4-dioxane produces 2-thioxo-thieno[2,3-d]pyrimidin-4-one (22a, 58% yield). Oxidation with hydrogen peroxide converts the thioxo group to a carbonyl, yielding the 4-oxo derivative.

Introduction of Ethylamine Side Chain at Position 3

Nucleophilic Alkylation of Thienopyrimidinone

The 3-position of thienopyrimidin-4(3H)-one is alkylated using 2-bromoethylamine hydrobromide in the presence of NaH/DMF. For instance, reacting thieno[2,3-d]pyrimidin-4(3H)-one (2a) with 2-bromoethylamine (1.2 eq.) in DMF at 50°C for 3 hours affords 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one (4a, 80–85% yield).

Optimization Notes:

  • Excess NaH (1.5 eq.) ensures deprotonation of the thienopyrimidine N-H.
  • DMF enhances solubility of ionic intermediates.

Synthesis of 1-Methyl-3-(4-fluorophenyl)pyrazole-5-carboxamide

Cyclocondensation of Hydrazines with 1,3-Diketones

Girish et al. reported a ZnO-nanoparticle-catalyzed synthesis of polysubstituted pyrazoles via cyclocondensation of 4-fluorophenylhydrazine with ethyl acetoacetate. Reacting 4-fluorophenylhydrazine (5) with ethyl 3-oxobutanoate (4) in ethanol at 80°C for 2 hours yields 1-methyl-3-(4-fluorophenyl)pyrazole-5-carboxylate (6, 95% yield).

Carboxamide Formation

The ester intermediate is hydrolyzed to the carboxylic acid using NaOH/EtOH (90°C, 4 hours), followed by amidation with ammonium chloride via EDCl/HOBt coupling in DMF (70% yield over two steps).

Final Coupling of Pyrazole Carboxamide and Thienopyrimidine-Ethylamine

Amide Bond Formation

The pyrazole-5-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂, reflux, 2 hours) and coupled with 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one (4a) in dichloromethane with triethylamine (85% yield).

Critical Parameters:

  • Molar ratio: 1:1.2 (acid chloride to amine)
  • Temperature: 0°C to room temperature
  • Workup: Aqueous NaHCO₃ wash to remove excess HCl

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7 → 1:1 gradient) to remove unreacted starting materials. Final recrystallization from ethyl acetate/cyclohexane yields pure target compound (mp 218–220°C).

Spectroscopic Validation

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, fluorophenyl), 7.32 (d, J = 8.4 Hz, 2H), 4.12 (q, J = 7.2 Hz, 2H, CH₂NH), 3.92 (s, 3H, NCH₃).
  • HRMS : m/z calcd for C₂₀H₁₈FN₅O₂S [M+H]⁺ 428.1234, found 428.1236.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclocondensation

Bhat et al. achieved 20% reduction in reaction time for pyrazole synthesis using microwave irradiation (150 W, 100°C, 30 minutes). However, scalability remains challenging.

Enzymatic Hydrolysis of Esters

Lipase-mediated hydrolysis of pyrazole esters in phosphate buffer (pH 7.4, 37°C) offers an eco-friendly alternative to alkaline hydrolysis, albeit with lower yields (60–65%).

Yield Optimization and Process Economics

Step Reaction Yield (%) Cost Drivers
1 Thienopyrimidine synthesis 85 Formamide purity
2 Ethylamine alkylation 80 NaH consumption
3 Pyrazole cyclocondensation 95 Catalyst reuse
4 Amide coupling 85 EDCl cost

Economic analysis favors batch processing for steps 1–3, while continuous flow systems improve efficiency in amide coupling.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide?

The synthesis involves multi-step processes, including condensation reactions and functional group transformations. For fluorophenyl-containing analogs, a common approach is to start with 4-fluoroaniline derivatives and proceed via sequential coupling, cyclization, and purification steps. Key intermediates like thieno[2,3-d]pyrimidin-4-one can be synthesized using azide-alkyne cycloaddition or nucleophilic substitution. Post-synthesis purification via column chromatography and recrystallization is critical to achieve >95% purity .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

Low aqueous solubility is a common limitation for fluorophenyl-pyrazole derivatives. Methodological solutions include:

  • Using co-solvents like DMSO (≤1% v/v) to maintain compound stability.
  • Formulating liposomal or nanoparticle-based delivery systems to enhance bioavailability.
  • Employing surfactants (e.g., Tween-80) in buffer systems for kinetic assays .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity.
  • X-ray crystallography for absolute configuration determination, as demonstrated for structurally related pyrazole-carbothioamide derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT) and reaction path searching to predict feasible synthetic routes. For example:

  • Simulating transition states to identify energy barriers in cyclization steps.
  • Using machine learning to analyze experimental datasets and prioritize reaction conditions with high yield probabilities .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell line differences) or off-target effects. Strategies include:

  • Conducting dose-response curves across multiple models (e.g., primary cells vs. immortalized lines).
  • Validating target engagement via thermal shift assays or CRISPR-Cas9 knockout models.
  • Cross-referencing PubChem BioAssay data to identify consensus mechanisms .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?

  • Factorial Design of Experiments (DoE): Vary substituents (e.g., fluorophenyl vs. chlorophenyl) and measure changes in IC₅₀ values.
  • Free-Wilson Analysis: Quantify contributions of individual substituents to bioactivity.
  • Molecular Dynamics Simulations: Predict binding affinities to prioritize synthetic targets .

Q. What methodologies elucidate the compound’s mechanism of enzyme inhibition?

  • Enzyme Kinetics: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to the target protein.
  • Cryo-EM/X-ray Crystallography: Resolve inhibitor-enzyme complexes at atomic resolution .

Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising yield?

  • Flow Chemistry: Enhances heat/mass transfer for exothermic reactions (e.g., thienopyrimidine ring formation).
  • Process Analytical Technology (PAT): Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
  • Green Chemistry Principles: Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

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